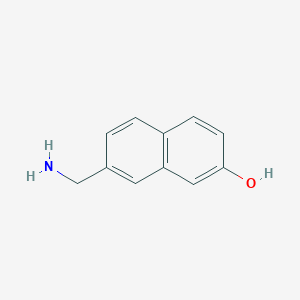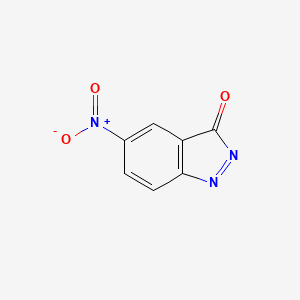![molecular formula C11H10N2 B11915611 2,3-Dihydro-1H-cyclopenta[b]quinoxaline CAS No. 7193-24-0](/img/structure/B11915611.png)
2,3-Dihydro-1H-cyclopenta[b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-cyclopenta[b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It features a bicyclic structure consisting of a benzene ring fused to a pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with o-phenylenediamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1H-cyclopenta[b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have different functional groups attached to the quinoxaline ring .
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-cyclopenta[b]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise as potential therapeutic agents due to their biological activities.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1H-cyclopenta[b]quinoxaline and its derivatives often involves interaction with specific molecular targets. For example, as acetylcholinesterase inhibitors, these compounds bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro-1H-cyclopenta[b]quinoline
- 1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
- 3-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
Uniqueness
2,3-Dihydro-1H-cyclopenta[b]quinoxaline is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
7193-24-0 |
|---|---|
Fórmula molecular |
C11H10N2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C11H10N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-2,4-5H,3,6-7H2 |
Clave InChI |
ONSCFBYWENASQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NC3=CC=CC=C3N=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)
![1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11915552.png)






![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)



